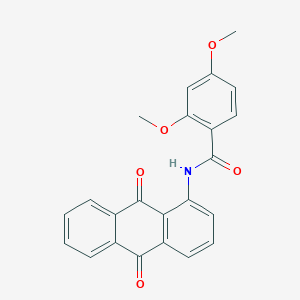![molecular formula C23H23FN2O2S B11597213 (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11597213.png)
(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorobenzyl ether moiety, and a thioxoimidazolidinone core, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process:
Formation of the Thioxoimidazolidinone Core: This step often starts with the reaction of a suitable isothiocyanate with an amine to form a thiourea intermediate. The thiourea is then cyclized under acidic or basic conditions to yield the thioxoimidazolidinone core.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thioxoimidazolidinone core.
Attachment of the Fluorobenzyl Ether Moiety: This step involves the reaction of a fluorobenzyl alcohol with a suitable leaving group (e.g., tosylate) to form the fluorobenzyl ether, which is then coupled with the benzylidene group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazolidinone derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or bioactivity. It could also serve as a precursor for the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxoimidazolidinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The fluorobenzyl ether moiety may enhance the compound’s binding affinity and specificity for certain targets, while the cyclohexyl group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-{5-Chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound shares the fluorobenzyl ether moiety but differs in the core structure and additional substituents.
(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: Similar in having a thioxoimidazolidinone core but with different substituents and additional functional groups.
Uniqueness
(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H23FN2O2S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H23FN2O2S/c24-18-10-6-17(7-11-18)15-28-20-12-8-16(9-13-20)14-21-22(27)26(23(29)25-21)19-4-2-1-3-5-19/h6-14,19H,1-5,15H2,(H,25,29)/b21-14- |
Clé InChI |
SLSPOOGTCDJXEN-STZFKDTASA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/NC2=S |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11597147.png)
![11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11597151.png)
![5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597158.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)propanamide]](/img/structure/B11597168.png)
![methyl 4-{[(4E)-6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B11597172.png)
![5-(benzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597176.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B11597185.png)
![(5Z)-5-[(5-ethoxy-4-methoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597193.png)
![4-({2-[(E)-(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597203.png)

![1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea](/img/structure/B11597212.png)
![2-({(1E)-[4-(diethylamino)-2-hydroxyphenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11597216.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide](/img/structure/B11597221.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11597224.png)
